
1,4-Benzenedipropanol
Overview
Description
1,4-Benzenedipropanol is an organic compound with the molecular formula C12H18O2 It consists of a benzene ring substituted with two propanol groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzenedipropanol can be synthesized through several methods. One common approach involves the catalytic coupling of 1,4-benzenedimethanol with ethanol. This reaction is typically carried out using a transition-metal-based homogeneous catalyst, such as ruthenium, under hydrogen-borrowing conditions. The reaction proceeds through the dehydrogenation of both alcohols to form corresponding aldehydes, followed by cross-aldol condensation and subsequent hydrogenation to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes, optimized for large-scale synthesis. The choice of catalyst, reaction conditions, and purification methods are crucial to achieving high yields and purity. The hydrogenative depolymerization of polyethylene terephthalate (PET) is another potential route for obtaining 1,4-benzenedimethanol, which can then be converted to this compound .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedipropanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1,4-benzenedipropane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) and an electrophile like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 1,4-Benzenedipropanal or 1,4-benzenedipropanoic acid.
Reduction: 1,4-Benzenedipropane.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1,4-Benzenedipropanol has several scientific research applications:
Polymer Chemistry: It can be used as a monomer or a building block in the synthesis of polymers and copolymers.
Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, including polymer precursors and aviation fuels.
Biology and Medicine:
Industry: It can be used in the production of various industrial chemicals and materials, including plasticizers and resins.
Mechanism of Action
The mechanism of action of 1,4-benzenedipropanol depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the transfer of electrons to the oxidizing agent. In substitution reactions, the benzene ring undergoes electrophilic attack, leading to the formation of a sigma complex, which then loses a proton to restore aromaticity .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenedimethanol: Similar structure but with hydroxyl groups directly attached to the benzene ring.
1,4-Benzenediol: Contains hydroxyl groups directly attached to the benzene ring without the propanol side chains.
1,4-Benzenedipropane: Similar structure but with alkane chains instead of alcohol groups.
Uniqueness
1,4-Benzenedipropanol is unique due to the presence of propanol groups, which provide additional functionalization possibilities compared to its simpler analogs. This makes it a versatile compound for various synthetic and industrial applications.
Properties
IUPAC Name |
3-[4-(3-hydroxypropyl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h5-8,13-14H,1-4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDREDDDGVJRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Methylthio)benzyl]-1-propanamine](/img/structure/B183775.png)
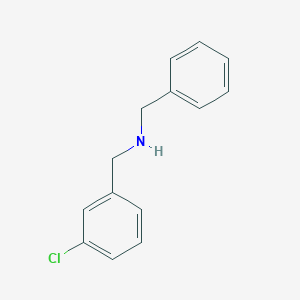

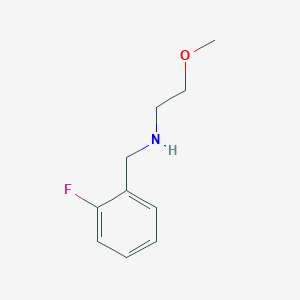
![N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B183785.png)
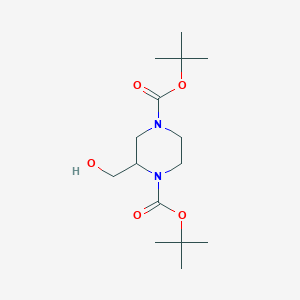
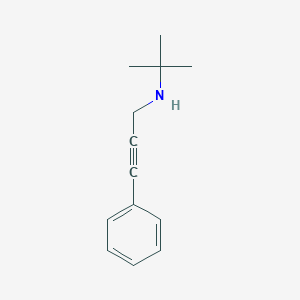
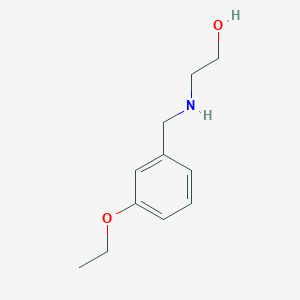
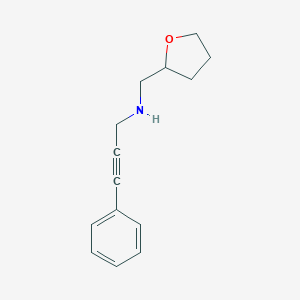
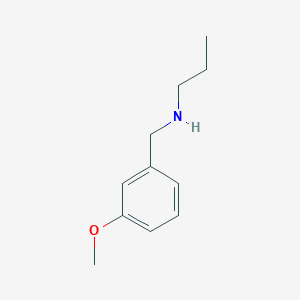
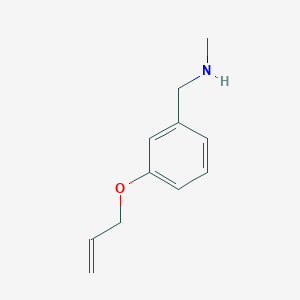

![2-[(3-Pyridinylmethyl)amino]-1-butanol](/img/structure/B183800.png)
![N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183801.png)
